
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one is an organic compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex chemical structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one typically involves the bromination of benzothiadiazole derivatives. One common method involves the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine, resulting in the selective formation of the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzothiadiazole derivatives, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one has several scientific research applications:
Optoelectronics: Used as a building block for the synthesis of photoluminescent materials and organic light-emitting diodes (OLEDs).
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy due to its photophysical properties.
Coordination Chemistry: Acts as a ligand in the formation of coordination compounds with transition metals, which have applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound exhibits unique photophysical properties, such as fluorescence, which can be tuned by functionalization or coordination with metal ions.
Enzyme Inhibition:
Comparación Con Compuestos Similares
Similar Compounds
1-(2,1,3-Benzothiadiazol-4-yl)ethanone: A similar compound with a different substituent, which also exhibits photophysical properties.
N-(2,1,3-Benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Known for its potential anticancer properties and applications in optoelectronics.
Uniqueness
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one is unique due to its bromine substituent, which allows for further functionalization and derivatization. This makes it a versatile compound for various scientific applications, including the synthesis of new materials and coordination compounds .
Propiedades
Número CAS |
499771-04-9 |
|---|---|
Fórmula molecular |
C8H5BrN2OS |
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
1-(2,1,3-benzothiadiazol-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C8H5BrN2OS/c9-4-7(12)5-2-1-3-6-8(5)11-13-10-6/h1-3H,4H2 |
Clave InChI |
OIYFSQCQCYMJMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSN=C2C(=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


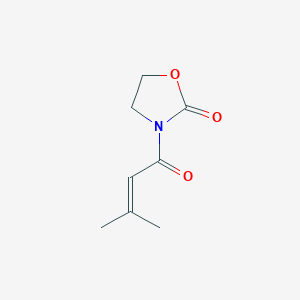
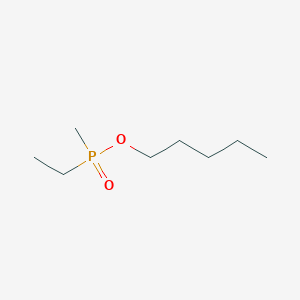
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)


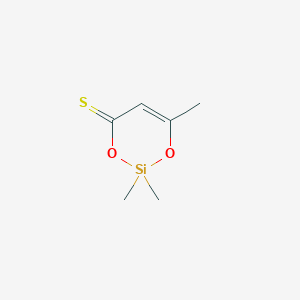

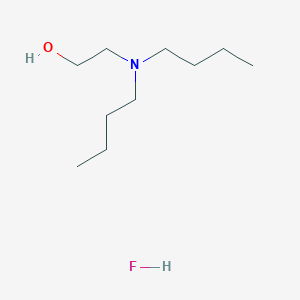
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
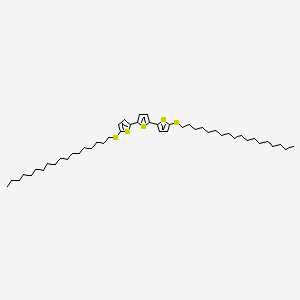
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
